methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
The synthesis of methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylacetic acid and 4-hydroxycoumarin.
Esterification: The 4-chlorophenylacetic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-chlorophenylacetate.
Condensation Reaction: The methyl 4-chlorophenylacetate is then subjected to a condensation reaction with 4-hydroxycoumarin in the presence of a base, such as sodium ethoxide, to form the desired product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:
4-Hydroxycoumarin: A precursor in the synthesis of the target compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant drug that also contains a chromenone core structure.
Flavonoids: A class of natural compounds with similar structural features and known for their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-6-7-14-16(8-13)24-9-15(18(14)21)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKKAUOAMIZNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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